molecular formula C11H16N5O11P3 B1668432 (+)-Carbovir triphosphate CAS No. 144606-93-9

(+)-Carbovir triphosphate

Cat. No. B1668432
M. Wt: 487.19 g/mol
InChI Key: CQCAEOCIDCCJDQ-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Carbovir triphosphate is an active metabolite of Abacavir used to study the molecular mechanism of inhibition and drug resistance for HIV-1 reverse transcriptase.

Scientific Research Applications

Enhanced Antiviral Potency Through ProTide Technology

The application of pronucleotide (ProTide) technology to abacavir, which is metabolized into (+)-Carbovir triphosphate, has been shown to significantly enhance its antiviral potency against HIV. This enhancement is attributed to increased levels of (+)-Carbovir triphosphate in cells, demonstrating the potential of ProTide technology in improving the efficacy of antiviral agents (Mcguigan et al., 2005).

Synthesis and Antiviral Evaluation of Prodrugs

Research on the synthesis of lipophilic triphosphate prodrugs of abacavir and (+)-Carbovir and their analogues has shown that these prodrugs, including those of (+)-Carbovir, exhibit increased antiviral activity compared to their parent nucleoside. This highlights the potential of using prodrug approaches to enhance the efficacy of nucleoside analogues in antiviral therapies (Weising et al., 2018).

Intracellular Triphosphate Metabolite Measurement

The development of methods to measure intracellular levels of triphosphate metabolites of antiviral drugs, including (+)-Carbovir triphosphate, has been crucial in understanding the pharmacokinetics and efficacy of these drugs in HIV treatment. Accurate measurement of these metabolites allows for a better understanding of drug action and optimization of dosages for effective therapy (Robbins et al., 2007).

Insights into Molecular Mechanism of Inhibition and Drug Resistance

Studies on the interaction of (+)-Carbovir triphosphate with HIV-1 reverse transcriptase have provided insights into the molecular mechanisms of inhibition and drug resistance. Understanding these interactions is crucial for developing more effective treatments and combating resistance in HIV therapy (Ray et al., 2001).

Pharmacokinetic Studies in Combination Therapies

Pharmacokinetic studies of abacavir and its metabolite (+)-Carbovir triphosphate in combination with other antiretrovirals have been instrumental in understanding drug interactions and optimizing combination therapies for HIV-infected patients. These studies help in determining the most effective drug combinations for managing HIV infection (Jackson et al., 2012).

properties

CAS RN

144606-93-9

Product Name

(+)-Carbovir triphosphate

Molecular Formula

C11H16N5O11P3

Molecular Weight

487.19 g/mol

IUPAC Name

[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1

InChI Key

CQCAEOCIDCCJDQ-NKWVEPMBSA-N

Isomeric SMILES

C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(+)-Carbovir triphosphate;  L-CBVTP;  L CBVTP;  LCBVTP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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